molecular formula C5H7N3O B3352812 Methyl 1H-imidazole-1-carboximidate CAS No. 510710-95-9

Methyl 1H-imidazole-1-carboximidate

Cat. No. B3352812
CAS RN: 510710-95-9
M. Wt: 125.13 g/mol
InChI Key: QXNJFBMKWDLTRQ-UHFFFAOYSA-N
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Description

“Methyl 1H-imidazole-1-carboximidate” is a reagent that can be used to prepare N-methoxy-N-methylcyanoformamide by reacting with trimethylsilyl cyanide . It can also be used to prepare esters and amides via chemoselective esterification and amidation of carboxylic acids .


Synthesis Analysis

The synthesis of imidazoles has seen significant advancements in recent years . The bonds constructed during the formation of the imidazole are a key focus . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Safety and Hazards

“Methyl 1H-imidazole-1-carboximidate” should be handled with personal protective equipment. Avoid dust formation, breathing vapours, mist, or gas . In case of contact, immediately flush eyes or skin with plenty of water .

Future Directions

Recent advances in the synthesis of imidazoles have opened up new possibilities for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future research will likely focus on improving the efficiency and sustainability of these synthesis methods .

properties

IUPAC Name

methyl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5(6)8-3-2-7-4-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNJFBMKWDLTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476134
Record name Methyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-imidazole-1-carboximidate

CAS RN

510710-95-9
Record name Methyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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